molecular formula C14H14O3 B3361547 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid CAS No. 92190-51-7

2-(Propan-2-yloxy)naphthalene-1-carboxylic acid

Cat. No.: B3361547
CAS No.: 92190-51-7
M. Wt: 230.26 g/mol
InChI Key: GGQJMQFURUJRGT-UHFFFAOYSA-N
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Description

Contextualization within Naphthalene (B1677914) Carboxylic Acid Chemistry

Naphthalene carboxylic acids are a class of organic compounds characterized by a naphthalene ring system with one or more carboxyl groups attached. The two most fundamental isomers are 1-naphthoic acid and 2-naphthoic acid, differing in the position of the carboxylic acid group on the naphthalene core. wikipedia.orgwikipedia.org These compounds serve as foundational structures in the synthesis of a wide array of more complex molecules.

The synthesis of parent naphthoic acids can be achieved through methods such as the carboxylation of Grignard reagents derived from bromonaphthalenes or the oxidation of alkylnaphthalenes. wikipedia.orggoogle.com 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid is a derivative of this class, specifically of naphthalene-1-carboxylic acid. It is distinguished by the presence of an isopropoxy group at the 2-position of the naphthalene ring. This substitution significantly modifies the chemical and physical properties of the parent molecule, including its polarity, solubility, and reactivity, opening up new avenues for its application in targeted chemical syntheses. Derivatives of naphthalene carboxylic acids are explored for their utility as intermediates in the production of dyes, photosensitive materials, and biologically active compounds. frontiersin.orgmedchemexpress.com

Significance of Naphthalene Core and Isopropoxy Substituent in Organic Synthesis and Materials Science

The distinct chemical behavior and utility of this compound are derived from its two key structural components: the naphthalene core and the isopropoxy substituent.

Naphthalene Core : The naphthalene moiety is a bicyclic aromatic hydrocarbon (C10H8) that provides a rigid, planar, and electron-rich scaffold. This aromatic system is fundamental in the design of various functional molecules. In materials science, the planarity and rigidity of the naphthalene core can be exploited to create materials with specific liquid crystalline, photo-optical, or thermal properties. In medicinal chemistry, the naphthalene scaffold is present in numerous approved drugs, highlighting its importance as a pharmacophore. ekb.eg

Isopropoxy Substituent : The isopropoxy group, -OCH(CH3)2, is an alkoxy group attached to the naphthalene ring via an ether linkage. The term "iso" refers to its branched structure, distinguishing it from the linear n-propyl group. organicchemistrytutor.comyoutube.com This substituent imparts several key characteristics to the molecule. It increases the lipophilicity (fat-solubility) compared to a simple hydroxyl group. The branched nature of the isopropyl component provides steric bulk, which can influence the molecule's conformation and its interactions with other molecules. This steric hindrance can be strategically used in synthesis to direct the outcome of chemical reactions or to control the packing of molecules in a solid state, which is crucial in materials science.

Overview of Research Trajectories for Aryloxy-Naphthalene Carboxylic Acids

Aryloxy-naphthalene carboxylic acids, the broader class to which this compound belongs, are subjects of ongoing research due to their versatile structures and potential applications. Research in this area often focuses on synthesizing new derivatives and exploring their utility in medicinal chemistry and materials science.

One significant research trajectory involves the development of novel biologically active agents. Naphthalene derivatives, including those with carboxylic acid and ether linkages, have been investigated for various pharmacological activities. ekb.egresearchgate.net By modifying the substituents on the naphthalene ring and the attached aryl group, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets.

In materials science, these compounds are explored as monomers or building blocks for high-performance polymers. The rigid naphthalene unit can enhance the thermal stability and mechanical strength of polymers, while the aryloxy and carboxylic acid groups provide sites for polymerization and further functionalization. The synthesis of novel polyesters and polyamides containing naphthalene dicarboxylic acid units is an area of active investigation for creating advanced materials. researchgate.net Research also delves into the synthesis of hydroxy naphthoic acids, which are key precursors for creating aryloxy derivatives, demonstrating the foundational importance of these synthetic pathways. epo.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yloxynaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(2)17-12-8-7-10-5-3-4-6-11(10)13(12)14(15)16/h3-9H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQJMQFURUJRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Preparations of 2 Propan 2 Yloxy Naphthalene 1 Carboxylic Acid

Direct Synthesis Approaches

Direct synthesis approaches focus on the formation of the carboxylic acid group on a pre-functionalized naphthalene (B1677914) ring system. These methods include the carboxylation of organometallic intermediates, hydrolysis of nitrile precursors, and oxidative cleavage reactions.

Carboxylation of Organometallic Intermediates Derived from Naphthalene Precursors

A prominent method for the synthesis of naphthalene carboxylic acids involves the carboxylation of organometallic intermediates. This approach typically utilizes organolithium or Grignard reagents derived from halogenated naphthalene precursors. In a representative synthesis analogous to the formation of the target molecule, a bromo-naphthalene derivative can be treated with an organolithium reagent, such as t-butyllithium, at low temperatures to generate a highly reactive naphthyllithium species. This intermediate is then quenched with carbon dioxide (often in the form of dry ice) to yield the corresponding carboxylic acid upon acidic workup. prepchem.com

For instance, the synthesis of 6-hydroxy-2-naphthalene carboxylic acid from 6-bromo-2-naphthol (B32079) illustrates this principle. The starting material is treated with methyllithium (B1224462) followed by t-butyllithium to form the organolithium intermediate, which is then carboxylated. prepchem.com A similar strategy could be employed starting from 1-bromo-2-isopropoxynaphthalene to yield 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid.

Table 1: Illustrative Reaction Conditions for Carboxylation of a Naphthalene Precursor

Step Reagents Solvent Temperature Outcome
Lithiation methyllithium, t-butyllithium Dry Ether -78°C to 0°C Formation of organolithium intermediate
Carboxylation Crushed dry ice Dry Ether -78°C to Room Temp. Formation of carboxylate salt

This data is based on an analogous synthesis of a hydroxylated naphthalene carboxylic acid. prepchem.com

Hydrolysis Pathways of Nitrile Precursors

The hydrolysis of a nitrile group offers a reliable route to carboxylic acids. This pathway would involve the synthesis of a 2-isopropoxy-1-cyanonaphthalene precursor. The nitrile can be introduced to the naphthalene ring system through various methods, such as the Sandmeyer reaction on an appropriate amino-naphthalene derivative.

Once the nitrile precursor is obtained, it can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves refluxing the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. epo.org Alternatively, base-catalyzed hydrolysis can be performed by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521), followed by acidification to liberate the carboxylic acid. researchgate.net

Oxidative Cleavage Reactions for Carboxylic Acid Formation

Oxidative cleavage of a suitable precursor is another viable method for the formation of the carboxylic acid functionality. A particularly relevant example is the oxidation of a naphthaldehyde. In a synthesis of the closely related 2-ethoxy-1-naphthoic acid, 2-ethoxy-1-naphthaldehyde (B42516) is used as the immediate precursor. google.com

This aldehyde can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. A method described in a patent for the synthesis of 2-ethoxy-1-naphthoic acid involves the use of hydrogen peroxide in an alkaline medium. google.com The reaction is carried out by heating the aldehyde in a solvent like acetone (B3395972) with aqueous hydrogen peroxide and a base. Subsequent acidification yields the carboxylic acid. This approach avoids the use of heavy metal oxidants, making it a more environmentally benign option. google.com

Approaches to the Isopropoxy Moiety

These strategies focus on the introduction of the isopropoxy group onto a naphthalene ring that already contains the carboxylic acid or a precursor group.

Williamson Ether Synthesis in Naphthalene Functionalization

The Williamson ether synthesis is a classic and widely used method for the formation of ethers. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of synthesizing this compound, this method would typically start with 2-hydroxy-1-naphthoic acid. The phenolic hydroxyl group of 2-hydroxy-1-naphthoic acid would first be deprotonated with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding sodium or potassium salt. This salt is then reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, to form the desired ether. The choice of solvent is crucial and often involves polar aprotic solvents like acetone or DMF to facilitate the SN2 reaction. researchgate.net

Table 2: Typical Reagents for Williamson Ether Synthesis

Starting Material Base Alkylating Agent Solvent
2-Hydroxy-1-naphthoic acid K2CO3 2-Bromopropane Acetone

This data is based on general principles of the Williamson ether synthesis applied to phenolic acids. researchgate.net

A similar etherification is a key step in the synthesis of 2-ethoxy-1-naphthoic acid, where 2-hydroxy-1-naphthaldehyde (B42665) is first ethylated before the aldehyde is oxidized. google.com This highlights the versatility of the Williamson ether synthesis in multi-step synthetic sequences.

Alternative Etherification Protocols

While the Williamson ether synthesis is the most common method, other etherification protocols can also be considered. For instance, under certain conditions, Mitsunobu reaction could be employed. This reaction allows for the conversion of a primary or secondary alcohol to an ether using a phosphine (B1218219) reagent (like triphenylphosphine) and a dialkyl azodicarboxylate (like diethyl azodicarboxylate - DEAD). While typically used for alcohols, modifications for phenols exist.

Another alternative could involve the use of phase-transfer catalysis. This technique can be particularly useful when dealing with substrates that have limited solubility in common organic solvents. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the anionic phenoxide from an aqueous phase to an organic phase containing the alkylating agent.

Multi-Step Synthetic Sequences to the Titular Compound

The synthesis of this compound is not typically achieved in a single step but rather through a multi-step sequence. The most common and logical route involves the initial preparation of a key intermediate, 2-hydroxy-1-naphthoic acid, followed by an etherification step to introduce the isopropoxy group.

The primary method for the synthesis of 2-hydroxy-1-naphthoic acid is the Kolbe-Schmitt reaction. This well-established reaction involves the carboxylation of the sodium or potassium salt of 2-naphthol (B1666908) (2-hydroxynaphthalene) under elevated temperature and pressure with carbon dioxide. The phenoxide is more susceptible to electrophilic attack than the phenol (B47542) itself, and the reaction preferentially occurs at the ortho position.

Following the successful synthesis of the 2-hydroxy-1-naphthoic acid intermediate, the subsequent step is the etherification of the hydroxyl group. The Williamson ether synthesis is a widely employed and versatile method for this transformation. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where the hydroxyl group of 2-hydroxy-1-naphthoic acid is first deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks an appropriate isopropyl electrophile, such as 2-bromopropane or 2-iodopropane, to form the desired ether. masterorganicchemistry.comrichmond.eduorganicchemistrytutor.com The choice of a primary or secondary alkyl halide is crucial, as tertiary halides tend to favor elimination reactions. richmond.edu

A general representation of this two-step synthesis is outlined below:

Step 1: Kolbe-Schmitt Reaction

2-Naphthol + CO2 → 2-Hydroxy-1-naphthoic acid

Step 2: Williamson Ether Synthesis

2-Hydroxy-1-naphthoic acid + 2-Halopropane → this compound

The following table provides a summary of the typical reagents and conditions for this synthetic sequence.

StepReactionStarting MaterialReagentsTypical ConditionsProduct
1Kolbe-Schmitt Reaction2-Naphthol1. Sodium or Potassium Hydroxide 2. Carbon Dioxide (CO2)High temperature (e.g., ~125 °C) and high pressure (e.g., ~85 bar). rsc.org2-Hydroxy-1-naphthoic acid
2Williamson Ether Synthesis2-Hydroxy-1-naphthoic acid1. Base (e.g., NaH, K2CO3, Cs2CO3) 2. Isopropyl Halide (e.g., 2-bromopropane)Inert aprotic solvent (e.g., DMF, THF, Acetonitrile); reaction may be heated to facilitate completion. richmond.eduorganic-synthesis.comThis compound

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact and improve sustainability. For the multi-step synthesis of this compound, several greener alternatives can be considered for both the carboxylation and etherification steps.

For the initial Kolbe-Schmitt reaction, which traditionally requires harsh conditions of high temperature and pressure, research has explored more sustainable alternatives. rsc.orgrsc.org One approach involves the use of alkali metal hydrides as activating agents, which can promote the carboxylation of phenols at atmospheric CO2 pressures. rsc.org Biocatalytic methods, employing enzymes for the carboxylation of phenolic compounds, represent another promising green alternative, offering mild reaction conditions and high regioselectivity. scienceopen.com These enzymatic processes can operate at lower temperatures and pressures, significantly reducing the energy demands of the synthesis. scienceopen.com

In the subsequent Williamson ether synthesis, several green chemistry strategies can be implemented. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate organic reactions. tsijournals.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in some cases, improve yields. tsijournals.comnih.gov This is achieved through efficient heat transfer via dielectric heating. nih.gov

Another green approach for the etherification step is the use of phase-transfer catalysis (PTC). ptfarm.pl PTC can facilitate the reaction between the water-soluble salt of 2-hydroxy-1-naphthoic acid and the water-insoluble isopropyl halide. ptfarm.pl A phase-transfer catalyst, such as a quaternary ammonium salt, transports the naphthoate anion from the aqueous phase to the organic phase where the reaction occurs. mdpi.com This can allow for the use of more environmentally benign solvent systems, including the possibility of solvent-free conditions, and milder reaction conditions with bases like sodium hydroxide, reducing the need for strong, hazardous bases. phasetransfer.comiagi.or.id

The following table summarizes potential green chemistry approaches for the synthesis of the titular compound.

Synthetic StepTraditional MethodPotential Green AlternativeGreen Chemistry Principle Addressed
Carboxylation of 2-NaphtholKolbe-Schmitt Reaction (high temp. & pressure)- Biocatalytic carboxylation
  • Carboxylation using alkali metal hydrides at atmospheric pressure
  • - Energy efficiency
  • Use of renewable feedstocks (enzymes)
  • Safer chemistry
  • Etherification of 2-Hydroxy-1-naphthoic acidWilliamson Ether Synthesis (conventional heating)- Microwave-assisted synthesis
  • Phase-transfer catalysis
  • - Energy efficiency
  • Reduction of reaction times
  • Use of catalysis
  • Safer solvents
  • Chemical Transformations and Reaction Pathways of 2 Propan 2 Yloxy Naphthalene 1 Carboxylic Acid

    Reactions Involving the Carboxylic Acid Functionality

    The carboxylic acid group is a versatile functional group that can undergo a variety of chemical transformations. These reactions are central to the derivatization of 2-(propan-2-yloxy)naphthalene-1-carboxylic acid for various applications.

    Esterification Reactions and Ester Derivatives

    The esterification of carboxylic acids is a fundamental reaction in organic synthesis. The most common method for the synthesis of esters from carboxylic acids is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukchemguide.co.uk

    For this compound, the general reaction for esterification can be represented as follows:

    General Reaction for the Esterification of this compound.

    Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). The reaction is typically carried out by heating the mixture of the carboxylic acid, an excess of the alcohol (which can also serve as the solvent), and a catalytic amount of the acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

    A variety of ester derivatives of this compound can be synthesized by this method, depending on the alcohol used.

    Table 1: Potential Ester Derivatives of this compound

    Alcohol (R-OH)Ester Product Name
    MethanolMethyl 2-(propan-2-yloxy)naphthalene-1-carboxylate
    EthanolEthyl 2-(propan-2-yloxy)naphthalene-1-carboxylate
    Propan-1-olPropyl 2-(propan-2-yloxy)naphthalene-1-carboxylate
    Butan-1-olButyl 2-(propan-2-yloxy)naphthalene-1-carboxylate

    Amidation and Peptide Coupling Methodologies

    The formation of an amide bond from a carboxylic acid and an amine is another cornerstone reaction in organic chemistry, with particular significance in peptide synthesis. researchgate.netnih.govrsc.orgresearchgate.net Direct reaction of a carboxylic acid with an amine is generally not efficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first.

    A wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

    For this compound, the amidation reaction can be generalized as:

    General Reaction for the Amidation of this compound.

    Some of the most commonly employed peptide coupling reagents are listed in the table below.

    Table 2: Common Peptide Coupling Reagents

    Reagent NameAbbreviation
    (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOP
    (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP
    O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU
    O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU
    O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateTBTU
    N,N'-DicyclohexylcarbodiimideDCC
    N,N'-DiisopropylcarbodiimideDIC
    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC

    The choice of coupling reagent, solvent, and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if chiral amines are used.

    Decarboxylation Pathways and Derivatives

    Decarboxylation is the removal of a carboxyl group and its replacement with a hydrogen atom, typically with the release of carbon dioxide. ncert.nic.in The decarboxylation of aromatic carboxylic acids can be challenging and often requires harsh conditions, such as high temperatures and the use of catalysts. nih.govorganic-chemistry.org

    The decarboxylation of this compound would lead to the formation of 2-isopropoxynaphthalene.

    Decarboxylation of this compound.

    Several methods have been developed for the decarboxylation of aromatic carboxylic acids, including heating with copper powder in quinoline (B57606) or using palladium catalysts. nih.govorganic-chemistry.org The stability of the resulting carbanion intermediate plays a crucial role in the facility of the reaction. For naphthalene-1-carboxylic acids, the steric interaction between the carboxyl group and the peri-hydrogen at the 8-position can facilitate decarboxylation.

    Salt Formation and Carboxylate Chemistry

    As a carboxylic acid, this compound is acidic and will react with bases to form the corresponding carboxylate salt. researchgate.netdtic.milrsc.org This is a simple acid-base reaction.

    Salt Formation from this compound.

    Common bases used for this purpose include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., Na₂CO₃, K₂CO₃), and bicarbonates (e.g., NaHCO₃). The resulting carboxylate salts, such as sodium 2-(propan-2-yloxy)naphthalene-1-carboxylate, are typically water-soluble.

    Transformations of the Naphthalene (B1677914) Ring System

    The naphthalene ring system is aromatic and undergoes electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

    Electrophilic Aromatic Substitution Patterns and Regioselectivity

    In this compound, there are two substituents on the naphthalene ring: the isopropoxy group at the 2-position and the carboxylic acid group at the 1-position.

    The isopropoxy group (-OCH(CH₃)₂) is an ortho-, para-directing and activating group due to the electron-donating resonance effect of the oxygen atom. libretexts.org

    The carboxylic acid group (-COOH) is a meta-directing and deactivating group due to its electron-withdrawing inductive and resonance effects.

    The regioselectivity of electrophilic aromatic substitution on this molecule will be a result of the combined directing effects of these two groups. In general, the activating group's directing effect will dominate over the deactivating group's effect.

    For the naphthalene ring system, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7) due to the greater stability of the carbocation intermediate formed upon attack at an α-position. stackexchange.com

    Given the positions of the existing substituents, the potential sites for electrophilic attack are positions 3, 4, 5, 6, 7, and 8. The isopropoxy group at C2 will strongly activate the adjacent C3 position (ortho) and the C4 position (para-like, but in the adjacent ring). The carboxylic acid at C1 will deactivate the ring, particularly the ortho (C2, C8) and para (C4) positions relative to it, and direct incoming electrophiles to the meta positions (C3, C5, C7).

    Considering these factors, the most likely positions for electrophilic attack are the positions activated by the isopropoxy group and not strongly deactivated by the carboxylic acid group. Therefore, substitution is most likely to occur at the 4-position .

    Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

    ReactionReagentsPredicted Major Product
    NitrationHNO₃, H₂SO₄4-Nitro-2-(propan-2-yloxy)naphthalene-1-carboxylic acid
    HalogenationBr₂, FeBr₃4-Bromo-2-(propan-2-yloxy)naphthalene-1-carboxylic acid
    SulfonationSO₃, H₂SO₄4-Sulfo-2-(propan-2-yloxy)naphthalene-1-carboxylic acid
    Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-2-(propan-2-yloxy)naphthalene-1-carboxylic acid

    It is important to note that while these are the predicted major products based on established principles of electrophilic aromatic substitution, the actual product distribution may be influenced by steric factors and specific reaction conditions. stackexchange.comresearchgate.netresearchgate.net

    Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type if applicable to derivatives)

    While direct cross-coupling of the carboxylic acid is challenging, derivatives of this compound can be expected to participate in a range of metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

    To undergo reactions like the Suzuki-Miyaura coupling, the naphthalene ring would typically need to be functionalized with a halide (e.g., Br, I) or a triflate group. For instance, a bromo-derivative of this compound could be coupled with a boronic acid in the presence of a palladium catalyst.

    A plausible reaction scheme would be:

    Reaction Scheme for a Hypothetical Suzuki-Miyaura Coupling

    Suzuki-Miyaura Reaction

    The reaction conditions would typically involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system like toluene/water or dioxane/water. The electronic nature of the substituents on both coupling partners would influence the reaction's efficiency.

    Other transition metal-catalyzed reactions, such as Sonogashira, Heck, and Buchwald-Hartwig couplings, could also be envisioned for appropriately functionalized derivatives of the title compound, enabling the introduction of a wide array of substituents. rsc.orgrsc.org

    Oxidation Reactions (e.g., to Naphthoquinone Derivatives)

    The naphthalene core of this compound is susceptible to oxidation, potentially leading to the formation of valuable naphthoquinone derivatives. The isopropoxy and carboxylic acid groups, being electron-donating and electron-withdrawing respectively, will influence the regioselectivity of the oxidation.

    Oxidation of the naphthalene ring system can be achieved using various oxidizing agents. For instance, the catalytic gas phase oxidation of naphthalene itself can yield 1,4-naphthoquinone (B94277). google.com While the conditions for the specific title compound are not detailed in the literature, analogous reactions suggest that strong oxidizing agents would be required.

    The presence of the isopropoxy group at the 2-position would likely direct oxidation towards the formation of a 1,4-naphthoquinone derivative, although other isomers are possible depending on the reaction conditions. The reaction would proceed via the formation of intermediate species, with the final product being a quinone structure. nih.gov

    Oxidizing AgentPotential ProductReaction Conditions
    Chromic acid (CrO₃)1,4-Naphthoquinone derivativeAcidic medium
    Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)1,4-Naphthoquinone derivativeAcetonitrile/water
    Fremy's salt (Potassium nitrosodisulfonate)Ortho-quinone derivativeAqueous solution

    This table is based on general oxidation reactions of substituted naphthalenes and represents plausible outcomes for this compound.

    Reduction Reactions (e.g., to Dihydronaphthalene Derivatives)

    The naphthalene ring of this compound can be partially reduced to yield dihydronaphthalene derivatives. The regioselectivity of this reduction is influenced by the substituents on the aromatic system. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a common method for such transformations.

    Given the electron-donating nature of the isopropoxy group and the electron-withdrawing nature of the carboxylate group (under basic conditions of the Birch reduction), the reduction would likely occur on the ring not bearing the carboxylate group. This would lead to a dihydronaphthalene derivative where the double bonds are conjugated with the carboxylic acid.

    Synthesis of aryldihydronaphthalene derivatives can also be achieved through various other synthetic methodologies, including cyclization reactions. nih.gov

    Reduction MethodPotential ProductReagents
    Birch Reduction1,4-Dihydronaphthalene derivativeNa or Li in liquid NH₃, with an alcohol (e.g., ethanol)
    Catalytic HydrogenationTetralin derivative (fully saturated ring)H₂, Pd/C catalyst, high pressure and temperature

    This table outlines potential reduction pathways for the naphthalene core of this compound based on established methods.

    Modifications of the Isopropoxy Group

    The isopropoxy group attached to the naphthalene ring is an ether linkage, which can be a site for specific chemical modifications.

    Cleavage and Hydrolysis of the Ether Linkage

    The ether linkage of the isopropoxy group can be cleaved to yield the corresponding 2-hydroxy-naphthalene-1-carboxylic acid. This is a common transformation for aryl ethers and can be achieved under strong acidic conditions, typically using hydrogen halides like HBr or HI.

    The reaction mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the isopropyl group, leading to the formation of 2-propyl halide and the free naphthol.

    Lewis acids, such as boron tribromide (BBr₃), are also highly effective for the cleavage of aryl ethers and would likely be applicable in this case.

    Stereoselective Transformations at the Isopropyl Moiety (if chiral derivatives are considered)

    While the parent molecule, this compound, is not chiral, the introduction of chirality is a significant aspect of modern organic synthesis. If a chiral center were to be introduced at the isopropyl moiety, for instance, by replacing one of the methyl groups with another substituent, then stereoselective transformations could be considered.

    However, the chemical literature reviewed does not provide specific examples of stereoselective transformations at the isopropyl group of this particular molecule. In a broader context, achieving stereoselectivity at a tertiary carbon adjacent to an ether linkage would require sophisticated catalytic systems, potentially involving chiral catalysts to control the stereochemical outcome of a reaction. acs.org Such transformations are at the forefront of synthetic methodology but are not commonly reported for this specific structural motif.

    Design and Synthesis of Functionalized Analogues and Derivatives of 2 Propan 2 Yloxy Naphthalene 1 Carboxylic Acid

    Structural Modifications at the Naphthalene (B1677914) Core

    Modifications to the aromatic core of 2-(alkoxynaphthalene)-1-carboxylic acids can introduce diverse functionalities and modulate the molecule's properties. Standard electrophilic aromatic substitution reactions are the most probable routes for these transformations. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could potentially be employed. The directing effects of the existing isopropoxy and carboxylic acid groups would significantly influence the position of substitution on the naphthalene rings. The interplay between the activating, ortho-, para-directing isopropoxy group and the deactivating, meta-directing carboxylic acid group would need to be carefully considered to achieve regioselectivity.

    Alterations of the Isopropoxy Side Chain

    The isopropoxy group offers several avenues for modification. Ether cleavage, for instance, would yield the corresponding 2-hydroxy-naphthalene-1-carboxylic acid, a key intermediate for introducing a variety of other functional groups. This hydroxyl group could then be re-alkylated with different alkyl halides to generate a library of analogues with varying steric and electronic properties. Alternatively, O-dealkylation followed by reaction with electrophiles could lead to the synthesis of esters or other derivatives at the 2-position.

    Derivatization of the Carboxylic Acid Group for Specific Applications

    The carboxylic acid moiety is a prime site for derivatization to create a wide range of functional analogues, including esters, amides, and acid halides. mdpi.com Standard esterification conditions, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, would yield the corresponding esters. Amide synthesis can be achieved through the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. nih.gov These derivatizations are crucial for tailoring the molecule's properties for specific applications, such as improving its pharmacokinetic profile for potential pharmaceutical use or attaching it to a solid support for materials science applications.

    Table 1: Potential Derivatizations of the Carboxylic Acid Group

    Derivative Type General Reaction Potential Reagents
    Ester Esterification Alcohols, Acid Catalyst
    Amide Amidation Amines, Coupling Agents

    Multicomponent Reactions Incorporating 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid Scaffolds

    Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. nih.gov Naphthalene-based scaffolds have been utilized in various MCRs. wum.edu.pkresearchgate.net While no specific examples involving this compound have been found, its structural motifs suggest potential applicability in reactions like the Ugi or Passerini reactions. In such a scenario, the carboxylic acid functionality could serve as one of the key components, reacting with an amine, an isocyanide, and a carbonyl compound to generate complex, highly functionalized naphthalene derivatives. The electron-rich naphthalene core could also participate in MCRs that involve electrophilic aromatic substitution steps.

    Stereochemical Considerations in Analogue Synthesis

    The introduction of stereocenters is a critical aspect of modern drug design and materials science. While this compound itself is achiral, many of its potential derivatization reactions could generate chiral products. For instance, if the carboxylic acid is reacted with a chiral alcohol or amine, a pair of diastereomers would be formed. Similarly, modifications to the naphthalene core or the isopropoxy side chain could introduce new stereocenters. The stereoselective synthesis of such analogues would require the use of chiral catalysts or reagents to control the formation of the desired stereoisomer. rsc.orgnih.govresearchgate.net The synthesis of optically active 1,1'-bi-2-naphthol (B31242) derivatives, for example, often employs chiral catalysts to control the axial chirality. rsc.org Similar principles could be applied to the synthesis of chiral derivatives of the target compound.

    Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Propan 2 Yloxy Naphthalene 1 Carboxylic Acid and Its Derivatives

    Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy) for Structural Analysis

    Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and probing the molecular structure of 2-(propan-2-yloxy)naphthalene-1-carboxylic acid. The vibrational modes of the molecule are sensitive to the specific arrangement of atoms and the nature of the chemical bonds.

    In the FT-IR spectrum, the carboxylic acid group gives rise to a very broad O-H stretching band, typically observed in the region of 2500-3300 cm⁻¹. This broadening is a characteristic result of strong intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimeric structures. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band around 1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the naphthalene (B1677914) ring system.

    The naphthalene ring itself will exhibit a series of characteristic absorptions. Aromatic C-H stretching vibrations are typically found in the 3000-3100 cm⁻¹ region. The aromatic C=C stretching vibrations will produce a set of medium to weak bands in the 1450-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are often intense, appear in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern on the naphthalene ring.

    The propan-2-yloxy group introduces additional vibrational modes. The C-O stretching vibrations of the ether linkage are expected to appear in the 1000-1300 cm⁻¹ region. Aliphatic C-H stretching vibrations from the isopropyl group will be observed just below 3000 cm⁻¹.

    Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations are usually strong and well-defined. The symmetric breathing modes of the naphthalene ring are particularly prominent in the Raman spectrum.

    Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

    Functional Group Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
    Carboxylic Acid O-H stretch (H-bonded) 2500-3300 (very broad, strong) Weak
    Carboxylic Acid C=O stretch ~1700 (strong, sharp) Strong
    Naphthalene Ring Aromatic C-H stretch 3000-3100 (medium) Medium
    Naphthalene Ring Aromatic C=C stretch 1450-1600 (multiple bands, medium-weak) Strong
    Naphthalene Ring C-H out-of-plane bend 700-900 (strong) Medium
    Ether Linkage C-O stretch 1000-1300 (strong) Medium
    Isopropyl Group Aliphatic C-H stretch 2850-2970 (medium-strong) Medium-strong

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies (e.g., ¹H, ¹³C, 2D NMR, HRMS)

    Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound, a combination of ¹H, ¹³C, and various 2D NMR experiments would provide a complete structural assignment.

    ¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule.

    Carboxylic Acid Proton: A highly deshielded singlet, typically appearing between 10-13 ppm, which would disappear upon addition of D₂O due to proton exchange. libretexts.org

    Naphthalene Protons: The six aromatic protons on the naphthalene ring would appear in the region of 7.0-8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position relative to the electron-donating alkoxy group and the electron-withdrawing carboxylic acid group. Protons adjacent to the carboxylic acid are expected to be more deshielded.

    Isopropyl Group Protons: The methine proton (-CH-) of the propan-2-yloxy group would appear as a septet around 4.5-5.0 ppm, coupled to the six methyl protons. The two methyl groups (-CH₃) would likely appear as a doublet around 1.3-1.5 ppm.

    ¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.

    Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and would appear in the 170-185 ppm region. princeton.edu

    Naphthalene Carbons: The ten aromatic carbons of the naphthalene ring would resonate in the 110-140 ppm range. The carbons directly attached to the substituents (C1 and C2) would have distinct chemical shifts.

    Isopropyl Group Carbons: The methine carbon would be found around 65-75 ppm, while the two equivalent methyl carbons would appear further upfield, typically in the 20-25 ppm region.

    2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons (e.g., within the naphthalene ring system and within the isopropyl group). HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, and HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the placement of the substituents on the naphthalene ring. For instance, an HMBC correlation between the methine proton of the isopropyl group and the C2 carbon of the naphthalene ring would confirm the ether linkage at that position.

    Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

    Group Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
    Carboxylic Acid -COOH 10.0 - 13.0 (s, 1H) 170 - 185
    Naphthalene Ring Ar-H 7.0 - 8.5 (m, 6H) 110 - 140
    Isopropyl Group -OCH(CH₃)₂ 4.5 - 5.0 (septet, 1H) 65 - 75
    Isopropyl Group -OCH(CH₃)₂ 1.3 - 1.5 (d, 6H) 20 - 25

    Mass Spectrometry for Molecular Identification and Fragmentation Analysis

    Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

    For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₄H₁₄O₃).

    Under electron ionization (EI), the molecule would undergo characteristic fragmentation. A prominent fragmentation pathway for aromatic carboxylic acids is the loss of the hydroxyl radical (•OH, M-17) and the subsequent loss of carbon monoxide (CO, M-45) to form a naphthoyl cation. libretexts.orgmiamioh.edu Another key fragmentation would be the cleavage of the ether bond. This could occur through two primary pathways:

    Loss of a propene molecule (C₃H₆) via a McLafferty-type rearrangement, leading to a 2-hydroxynaphthalene-1-carboxylic acid radical cation.

    Cleavage of the C-O bond to lose an isopropyl radical (•C₃H₇), resulting in a cation at m/z corresponding to the 2-oxynaphthalene-1-carboxylic acid fragment.

    The naphthalene ring itself is quite stable, and its fragmentation would require higher energy, leading to characteristic ions corresponding to the naphthalene core. libretexts.org

    Table 3: Predicted Key Mass Spectrometry Fragments for this compound

    Fragment Ion Proposed Structure
    [M]⁺• C₁₄H₁₄O₃⁺• (Molecular Ion)
    [M - •OH]⁺ Loss of hydroxyl radical from carboxylic acid
    [M - COOH]⁺ Loss of the entire carboxylic acid group
    [M - C₃H₆]⁺• Loss of propene from the isopropyl ether
    [M - •C₃H₇]⁺ Loss of the isopropyl radical
    [C₁₁H₇O]⁺ Naphthoyl cation
    [C₁₀H₇]⁺ Naphthyl cation

    Electronic Spectroscopy for Understanding Electronic Structure (UV-Vis Spectroscopy)

    UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Naphthalene and its derivatives are known to have characteristic absorption spectra in the ultraviolet region due to π → π* transitions within the aromatic system. nih.gov The spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene chromophore.

    Typically, naphthalene exhibits several absorption bands. The introduction of the carboxylic acid and the alkoxy group as substituents will cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). The electron-donating alkoxy group and the electron-withdrawing carboxylic acid group will perturb the electronic structure of the naphthalene ring, leading to bathochromic (red) or hypsochromic (blue) shifts of the absorption bands compared to unsubstituted naphthalene. These shifts can be rationalized by considering the effect of the substituents on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on related naphthalene derivatives show strong absorption bands typically below 350 nm. rsc.org

    Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

    Transition Type Approximate λ_max (nm)
    π → π* ~220-250
    π → π* ~260-290
    π → π* ~300-340

    X-ray Crystallography for Solid-State Structure Determination

    Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

    If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal several key structural features. It would confirm the planar nature of the naphthalene ring system and determine the conformation of the propan-2-yloxy and carboxylic acid substituents relative to the ring. Of particular interest would be the dihedral angle between the plane of the carboxylic acid group and the plane of the naphthalene ring, which is influenced by steric interactions with the adjacent propan-2-yloxy group.

    Furthermore, the crystal packing would be elucidated, revealing the nature of the intermolecular forces. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. nih.gov These dimers would then pack in a specific arrangement dictated by other intermolecular forces such as π-π stacking between the naphthalene rings and van der Waals interactions. The crystal structure of the related 2-naphthoic acid shows that the acid molecules form cyclic dimers about inversion centers. nih.gov

    Advanced Techniques for Isotopic Labeling and Characterization (e.g., Molecular Rotational Resonance Spectroscopy for Deuterated Analogues)

    Advanced spectroscopic techniques, often involving isotopic labeling, can provide even more detailed structural and dynamic information.

    Isotopic Labeling: The synthesis of isotopically labeled analogues of this compound, for example, by replacing specific hydrogen atoms with deuterium (B1214612) (²H) or carbon atoms with ¹³C, can be a powerful tool. wikipedia.org In NMR spectroscopy, deuterium labeling can simplify complex ¹H NMR spectra and help in signal assignment. In mass spectrometry, the mass shift introduced by the isotopic label can be used to track fragmentation pathways. Isotopic labeling is also crucial in mechanistic studies, for instance, to follow the course of a chemical reaction. asm.org

    Molecular Rotational Resonance (MRR) Spectroscopy: This gas-phase technique provides extremely precise information about the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its three-dimensional structure. By studying deuterated analogues of the molecule, it is possible to precisely determine the positions of the hydrogen atoms through what is known as Kraitchman's substitution analysis. While technically demanding, MRR spectroscopy on this compound and its deuterated species could provide an unambiguous determination of its gas-phase structure, free from the intermolecular interactions present in the solid state. Studies on naphthalene and its deuterated and fluorinated analogues have demonstrated the power of this technique in obtaining highly accurate structural parameters. ru.nlillinois.edu

    Quantum Chemical and Molecular Modeling Investigations of 2 Propan 2 Yloxy Naphthalene 1 Carboxylic Acid

    Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

    Frontier Molecular Orbital Analysis (HOMO-LUMO energy gaps)

    Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid, this analysis would reveal its tendency to participate in chemical reactions. Computational studies on similar naphthoic acid derivatives have used DFT to calculate these values to assess their reactivity. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net

    A hypothetical data table for such an analysis would look like this:

    ParameterEnergy (eV)
    HOMOValue not available
    LUMOValue not available
    Energy Gap (ΔE)Value not available

    Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

    Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). This analysis is particularly useful for understanding hyperconjugation and intramolecular charge transfer interactions that contribute to the stability of the molecule.

    For this compound, NBO analysis would identify key donor-acceptor interactions and quantify their stabilization energies. This would provide insight into the electronic effects of the propan-2-yloxy and carboxylic acid groups on the naphthalene (B1677914) ring system.

    A representative data table for NBO analysis would present the stabilization energies (E(2)) for significant orbital interactions:

    Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
    Data not availableData not availableData not available
    Data not availableData not availableData not available

    Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

    Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

    An MEP map of this compound would show the most negative potential around the oxygen atoms of the carboxylic acid group, identifying them as likely sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would likely show a region of positive potential. This information is valuable for predicting how the molecule will interact with other chemical species. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net

    Non-Linear Optical (NLO) Properties Prediction

    Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered good candidates for NLO materials. These properties are influenced by the molecule's electronic structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

    A computational study of this compound would determine its potential as an NLO material by calculating these parameters. The presence of the naphthalene ring provides a conjugated system, and the electronic nature of the substituents would influence the NLO response.

    A summary of predicted NLO properties would be presented in a table like the following:

    ParameterValue (a.u.)
    Dipole Moment (µ)Value not available
    Mean Polarizability (α)Value not available
    First Hyperpolarizability (β)Value not available

    Molecular Dynamics Simulations for Conformational Analysis

    Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule in different environments (e.g., in a solvent or at a specific temperature).

    For this compound, an MD simulation would reveal how the propan-2-yloxy and carboxylic acid groups rotate and interact with their surroundings. This analysis would identify the most stable and frequently occurring conformations of the molecule, which is crucial for understanding its biological activity and physical properties.

    Computational Studies of Reaction Mechanisms and Pathways

    Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to obtain through experiments alone. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction pathways for chemical transformations.

    For this compound, computational studies could investigate various reactions, such as its synthesis, decomposition, or its interaction with biological targets. These studies would map out the potential energy surface of the reaction, identify the transition state structures, and predict the reaction kinetics. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.

    Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

    Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules such as this compound. These theoretical predictions provide valuable insights that complement and help interpret experimental data. For related compounds like 2-naphthoic acid and 6-bromo-2-naphthoic acid, DFT calculations using the B3LYP method with a 6-311+G** basis set have been successfully employed to evaluate fundamental vibrational frequencies and intensities. nih.gov

    NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts can be theoretically predicted to understand the electronic environment of the nuclei.

    ¹H NMR: The proton of the carboxylic acid group (-COOH) is expected to be highly deshielded due to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org This results in a characteristic downfield chemical shift, typically in the 10-12 ppm range, which often appears as a broad singlet due to hydrogen bonding. libretexts.org Protons on the naphthalene ring would appear in the aromatic region (approximately 7.0-8.5 ppm), with their specific shifts influenced by the positions of the carboxylic acid and isopropoxy groups. The methine proton of the isopropoxy group (-OCH(CH₃)₂) would likely resonate further downfield than the methyl protons due to the adjacent oxygen atom, while the six equivalent methyl protons would appear as a distinct signal further upfield.

    ¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded and is predicted to appear in the range of 160-180 ppm. libretexts.org The carbons of the naphthalene ring would have shifts in the aromatic region (typically 110-150 ppm). The carbon atom of the isopropoxy group directly bonded to the naphthalene ring oxygen would be deshielded, as would the methine carbon, while the methyl carbons would have the most upfield shifts. For a related compound, 2-(bromomethyl)naphthalene-1-carboxylic acid, the carboxylic acid carbon is estimated to be at ~170 ppm.

    Predicted ¹H and ¹³C NMR Chemical Shifts

    Predicted ¹H NMR Chemical Shifts (ppm)
    Proton GroupPredicted Shift (ppm)
    Carboxylic Acid (-COOH)10.0 - 12.0
    Naphthalene (Ar-H)7.0 - 8.8
    Isopropoxy (-OCH(CH₃)₂)~4.0 - 5.0
    Isopropoxy (-OCH(CH₃)₂)~1.3 - 1.5
    Predicted ¹³C NMR Chemical Shifts (ppm)
    Carbon GroupPredicted Shift (ppm)
    Carboxylic Acid (-COOH)160 - 180
    Naphthalene (Ar-C)110 - 150
    Isopropoxy (-OCH(CH₃)₂)~70 - 80
    Isopropoxy (-OCH(CH₃)₂)~20 - 25

    Vibrational Frequencies: Theoretical calculations can predict the vibrational modes of the molecule, which correspond to absorption bands in infrared (IR) spectroscopy.

    O-H Stretch: The carboxylic acid O-H stretching vibration is one of the most characteristic bands. In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers, which results in a very strong and notably broad absorption band extending from approximately 2500 to 3300 cm⁻¹. libretexts.org

    C=O Stretch: The carbonyl (C=O) stretching frequency is another prominent feature. For a dimeric carboxylic acid, this band is typically strong and found near 1710 cm⁻¹. libretexts.org This is consistent with observations in related naphthoic acid derivatives, where strong absorption bands for the C=O stretch are seen around 1700 cm⁻¹.

    C-O Stretch and O-H Bend: Other significant vibrations include the C-O stretching and O-H bending modes, which are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹).

    Predicted IR Vibrational Frequencies

    Vibrational ModePredicted Frequency (cm⁻¹)Intensity
    O-H Stretch (H-bonded)2500 - 3300Strong, Broad
    C-H Stretch (Aromatic/Aliphatic)2870 - 3100Medium, Sharp
    C=O Stretch (H-bonded dimer)~1710Strong
    C=C Stretch (Aromatic)1450 - 1600Medium
    C-O Stretch1210 - 1320Strong
    O-H Bend~920Medium, Broad

    Theoretical Studies on Intramolecular and Intermolecular Interactions

    Theoretical studies provide critical understanding of the non-covalent interactions that dictate the molecular conformation (intramolecular) and crystal packing (intermolecular) of this compound.

    Intramolecular Interactions: A key intramolecular feature of naphthoic acids is the rotational orientation of the carboxylic acid group relative to the plane of the naphthalene ring. Theoretical models can calculate the potential energy surface for this rotation to determine the most stable conformation.

    Intermolecular Interactions: The solid-state structure of this compound is governed by a network of intermolecular interactions.

    Hydrogen Bonding: The most significant intermolecular interaction for carboxylic acids is the formation of hydrogen-bonded dimers. libretexts.org The proton of the carboxylic acid on one molecule forms a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a stable cyclic dimer. This is the dominant interaction that dictates the packing in many carboxylic acid crystals.

    π-π Stacking: The planar naphthalene core allows for π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich aromatic rings stack on top of each other, contribute significantly to the crystal lattice energy and stability.

    C–H···π and C–H···O Interactions: Weaker interactions also play a crucial role. Theoretical studies on cocrystals of 1-hydroxy-2-naphthoic acid have highlighted the importance of weak C–H···π interactions, where a hydrogen atom on one molecule interacts with the π-system of a naphthalene ring on another. mdpi.com Furthermore, C–H···O interactions, involving hydrogen atoms from the naphthalene ring or the isopropoxy group and the carboxylic acid's oxygen atoms, can act as secondary forces that direct the three-dimensional supramolecular architecture. mdpi.com

    Computational models can quantify the energies of these different interactions, revealing the hierarchy of forces that control the self-assembly and ultimate crystal structure of the compound.

    Applications in Advanced Chemical Systems and Materials Science

    Utilization as a Ligand in Coordination Chemistry

    The potential of a molecule to act as a ligand in coordination chemistry is fundamentally linked to its ability to donate electron pairs to a metal center. Carboxylic acids are well-known ligands, typically coordinating to metal ions through their carboxylate group. The naphthalene (B1677914) backbone provides a rigid scaffold which can influence the structure of the resulting metal complex.

    Despite the presence of these functional groups in 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid, specific studies detailing its use as a ligand for the synthesis of metal-organic frameworks or coordination polymers are not available in the current body of scientific literature. Research in this area has largely utilized other naphthalene-based carboxylic acids, such as naphthalenedicarboxylic acids, to create extended network structures. researchgate.netresearchgate.netnih.govrsc.org

    Design of Metal-Organic Frameworks (MOFs) as Linkers

    Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, often referred to as linkers. wikipedia.org The properties of MOFs are highly dependent on the geometry and functionality of these organic linkers. While naphthalene-based dicarboxylates are frequently employed as linkers in MOF synthesis due to their rigidity and potential for creating porous structures, there is no specific research describing the use of this compound for this purpose. researchgate.netnih.govfrontiersin.org

    Catalytic Applications

    The application of organic molecules in catalysis can be broadly divided into their use as ligands for metal catalysts or as organocatalysts themselves. The electronic and steric properties of a ligand can significantly influence the activity and selectivity of a metal-catalyzed reaction.

    Role as a Ligand in Transition Metal Catalysis

    Carboxylic acids can act as ligands in transition metal catalysis, often playing a role in directing C-H activation or other transformations. uni-kiel.de The specific steric and electronic environment provided by the 2-(propan-2-yloxy)naphthalene-1-carboxylate ligand could potentially influence catalytic outcomes. However, there are no published studies that have investigated or reported the use of this compound as a ligand in any transition metal-catalyzed reactions.

    Development of Organocatalytic Systems

    Organocatalysis involves the use of small organic molecules to catalyze chemical reactions. While a wide variety of organic functional groups can be employed for this purpose, there is no evidence in the scientific literature to suggest that this compound has been explored or utilized as an organocatalyst.

    Supramolecular Chemistry and Self-Assembly Processes

    Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. A key aspect of this field is molecular self-assembly, where molecules spontaneously form ordered structures through non-covalent interactions. Carboxylic acids are known to form hydrogen-bonded dimers and other self-assembled structures. The naphthalene unit can also participate in π-π stacking interactions.

    While these functional components suggest that this compound could exhibit interesting self-assembly behavior, there are no specific research articles that have investigated the supramolecular chemistry or self-assembly processes of this particular compound.

    Crystal Engineering and Co-crystallization Studies

    Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Co-crystallization is a key technique within this field, involving the combination of two or more different molecular components in a single crystal lattice.

    A review of scientific databases reveals a lack of specific studies focused on the crystal engineering or co-crystallization of this compound. While related molecules, such as 1-hydroxy-2-naphthoic acid, are actively used in co-crystallization experiments to form novel pharmaceutical solids, similar research involving the isopropoxy derivative has not been published. nih.govresearchgate.netmdpi.com The principles of co-crystallization often rely on predictable intermolecular interactions, such as hydrogen bonds between functional groups like carboxylic acids and amides or pyridines. worktribe.comgoogle.com However, without experimental data, the specific behavior of this compound in forming co-crystals remains uncharacterized.

    Formation of Hydrogen-Bonded Networks

    The carboxylic acid group is a primary functional group for the formation of robust hydrogen bonds, often leading to predictable supramolecular structures or "synthons". Carboxylic acids can form strong, cyclic double hydrogen bonds with each other, which can be a dominating interaction in the formation of crystalline networks. mdpi.com

    For this compound, the presence of the carboxylic acid moiety suggests a strong potential for forming hydrogen-bonded networks. However, specific structural studies, such as single-crystal X-ray diffraction, that would detail the hydrogen-bonding motifs of this compound or its assemblies are not available in the literature. Research on analogous compounds, like other naphthoic acid derivatives, demonstrates the formation of extensive one-, two-, or three-dimensional networks through such interactions. mdpi.com The bulky propan-2-yloxy group on the naphthalene scaffold would likely play a significant role in the steric factors that influence the final packing and network topology, but this has not been experimentally verified.

    Integration into Functional Organic Materials (e.g., Organic Electronics, Sensors)

    Naphthalene derivatives are of interest in materials science due to their rigid, aromatic structure, which can be favorable for applications in organic electronics. Carboxylic acid groups can be used to anchor molecules to surfaces or to influence molecular packing in thin films.

    Despite the potential applications, there are no specific research articles or patents detailing the integration of this compound into functional organic materials such as organic electronics or sensors. The general class of 2-naphthoic acid has been mentioned in the context of being a raw material for photosensitive materials, but this does not extend to specific data on the title compound. medchemexpress.com

    Role as a Building Block for Complex Organic Scaffolds

    Chemical suppliers classify this compound as a "building block". achemblock.com This term is used for molecules that can be used in the synthesis of more complex chemical structures. The compound possesses a carboxylic acid group, a key functional handle for various chemical transformations (e.g., amidation, esterification), and a naphthalene core that can be further functionalized.

    While it is sold for research and development purposes as a synthetic intermediate, there are no specific examples in the literature of complex organic scaffolds that have been synthesized using this compound as the starting material. Related compounds, such as amidoalkyl naphthols, are noted as valuable building blocks for preparing other bioactive molecules. mdpi.com This suggests a potential, though currently undocumented, utility for this compound in synthetic chemistry.

    Molecular Interaction Studies of 2 Propan 2 Yloxy Naphthalene 1 Carboxylic Acid Non Clinical Contexts

    In Silico Molecular Docking and Binding Affinity Predictions with Macromolecules (e.g., proteins, enzymes)

    Currently, there are no publicly available in silico molecular docking studies or binding affinity predictions specifically for 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid with any macromolecules.

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a small molecule, such as this compound, might interact with a protein or enzyme at the atomic level. Such studies would theoretically involve preparing a 3D structure of the compound and docking it into the binding site of a target macromolecule. The results are often presented as a binding energy or docking score, which estimates the strength of the interaction. Key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or van der Waals forces) would also be identified.

    A hypothetical data table for such a study would typically include:

    Target MacromoleculePDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
    Data Not AvailableN/AN/AN/A
    Data Not AvailableN/AN/AN/A

    Without experimental or computational data, it is not possible to populate this table or detail any specific molecular interactions for this compound.

    Biophysical Characterization of Molecular Recognition Events

    There is no published research detailing the biophysical characterization of molecular recognition events involving this compound.

    Biophysical techniques are essential for validating computational predictions and providing quantitative data on molecular interactions. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) spectroscopy would be used to study the binding of this compound to target macromolecules. These experiments can determine key kinetic and thermodynamic parameters of the interaction.

    Surface Plasmon Resonance (SPR) would measure the binding kinetics (association and dissociation rates) and affinity.

    Isothermal Titration Calorimetry (ITC) would directly measure the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS).

    A representative data table from such biophysical studies would look as follows:

    Target MacromoleculeMethodBinding Affinity (Kd)Association Rate (ka)Dissociation Rate (kd)Enthalpy (ΔH)Entropy (ΔS)
    Data Not AvailableN/AN/AN/AN/AN/AN/A
    Data Not AvailableN/AN/AN/AN/AN/AN/A

    As no such studies have been performed or published for this compound, no data is available to present.

    Development as Probes for Mechanistic Chemical Biology Research

    There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a molecular probe for mechanistic chemical biology research.

    Molecular probes are small molecules used to study biological systems, such as identifying the function of a protein or visualizing a cellular process. The development of a compound like this compound into a probe would typically involve modifying its structure to incorporate a reporter group (e.g., a fluorescent tag or a reactive handle for pull-down assays) while retaining its specific binding to a target of interest. Research in this area would focus on the synthesis of such derivatives and their application in cellular or in vitro systems to investigate biological pathways or mechanisms.

    Structure-Activity Relationship Studies for Molecular Probe Development (excluding therapeutic claims)

    No structure-activity relationship (SAR) studies for the development of molecular probes based on the this compound scaffold have been reported.

    SAR studies involve synthesizing a series of analogs of a parent compound and evaluating how changes in chemical structure affect their activity or binding affinity. For molecular probe development, this would entail systematically modifying the naphthalene (B1677914) core, the isopropoxy group, and the carboxylic acid moiety of this compound. The goal would be to identify which parts of the molecule are critical for binding to a specific macromolecule and which can be modified to improve properties like selectivity, affinity, or suitability for probe applications.

    A summary of SAR findings would typically be presented in a table format:

    Compound AnalogModification from Parent StructureRelative Binding Affinity
    Data Not AvailableN/AN/A
    Data Not AvailableN/AN/A
    Data Not AvailableN/AN/A

    In the absence of any research on this compound and its derivatives, no such data can be provided.

    Future Research Directions and Emerging Areas for 2 Propan 2 Yloxy Naphthalene 1 Carboxylic Acid

    Exploration of Novel Synthetic Pathways

    Emerging Synthetic Strategies:

    Direct C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds. nih.govresearchgate.netrsc.org Future studies could explore the direct introduction of the propan-2-yloxy and carboxylic acid moieties onto the naphthalene (B1677914) scaffold, thereby reducing the number of synthetic steps. Research in this area would involve screening various catalysts and directing groups to achieve high regioselectivity and yield. nih.govresearchgate.net

    Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including improved reaction control, enhanced safety, and easier scalability. researchgate.netresearchgate.net The application of flow chemistry to the synthesis of 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid could lead to higher purity products and reduced reaction times. researchgate.net

    Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. Investigating microwave-assisted protocols for the key steps in the synthesis of the title compound could offer a more energy-efficient and rapid production method.

    Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. Designing a novel MCR that incorporates the naphthalene backbone, the isopropoxy group, and a carboxylate precursor would be a highly innovative approach.

    Synthetic StrategyPotential AdvantagesKey Research Focus
    Direct C-H FunctionalizationReduced step count, high atom economyCatalyst and directing group design for regioselectivity
    Flow ChemistryImproved control, safety, and scalabilityOptimization of reactor design and reaction conditions
    Microwave-Assisted SynthesisFaster reaction times, increased yieldsExploration of suitable solvents and reaction parameters
    Multicomponent ReactionsHigh efficiency, molecular diversityDesign of novel reaction pathways and catalyst systems

    Development of Advanced Analytical and Characterization Techniques

    A thorough understanding of the structure-property relationships of this compound necessitates the application of advanced analytical techniques.

    Sophisticated Characterization Methods:

    Two-Dimensional Nuclear Magnetic Resonance (2D NMR): While standard 1D NMR provides basic structural information, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignment of all proton and carbon signals, especially in complex substituted naphthalene systems. nih.govcolumbia.eduresearchgate.net These techniques can definitively establish the connectivity between the propan-2-yloxy group and the naphthalene ring at the C2 position, and the carboxylic acid at the C1 position. columbia.edu

    Advanced Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the elemental composition. Tandem mass spectrometry (MS/MS) can provide valuable insights into the fragmentation patterns, aiding in structural elucidation. scienceready.com.auchemguide.co.ukwhitman.eduslideshare.net For a molecule like this compound, characteristic fragmentation would likely involve the loss of the isopropoxy group, the carboxylic acid group, and rearrangements of the naphthalene core. scienceready.com.auslideshare.netlibretexts.org

    Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation. umons.ac.benih.govpolyu.edu.hk IM-MS could be particularly useful for distinguishing this compound from its isomers, which may have very similar mass-to-charge ratios and fragmentation patterns. umons.ac.benih.gov

    Analytical TechniqueInformation GainedRelevance to the Compound
    2D NMR (HSQC, HMBC)Unambiguous proton and carbon signal assignments, connectivityConfirmation of substituent positions
    Tandem Mass SpectrometryFragmentation patterns, structural elucidationUnderstanding molecular stability and identifying key structural motifs
    Ion Mobility-Mass SpectrometrySeparation of isomers, conformational informationDistinguishing from other substituted naphthalene carboxylic acids

    Expansion into New Materials Science Applications

    The unique electronic and structural features of the naphthalene core suggest that this compound could be a valuable building block for novel materials.

    Potential Material Applications:

    Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are widely used in OLEDs as fluorescent emitters and charge transport materials. oled-intermediates.comingentaconnect.comgatech.edumdpi.comrsc.org The propan-2-yloxy and carboxylic acid groups can be further functionalized to tune the electronic properties and solubility of the molecule, potentially leading to new blue-emitting materials with improved efficiency and stability. mdpi.com

    Metal-Organic Frameworks (MOFs): The carboxylic acid group makes this molecule an excellent candidate for use as an organic linker in the synthesis of MOFs. researchgate.netrsc.orgresearchgate.netias.ac.in The resulting MOFs could exhibit interesting properties such as luminescence, porosity for gas storage, or catalytic activity. The photoluminescent properties of the naphthalene moiety could be harnessed to create sensory materials. rsc.orgresearchgate.netias.ac.in

    Photosensitizers: Naphthoic acid derivatives have been investigated as photosensitizers. researchgate.net The specific electronic properties conferred by the isopropoxy group might enhance the photosensitizing ability of the molecule, making it a candidate for applications in photodynamic therapy or photopolymerization. researchgate.net

    Advanced Computational Methodologies and Predictive Modeling

    In silico approaches are invaluable for predicting the properties of new molecules and guiding experimental work.

    Computational and Predictive Approaches:

    Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the electronic structure, molecular orbitals (HOMO and LUMO), and predict the photophysical properties of this compound. researchgate.netchemistryviews.org These calculations can provide insights into its potential as an electronic material and guide the design of derivatives with tailored properties.

    Quantitative Structure-Activity Relationship (QSAR) Models: If the molecule is explored for biological applications, QSAR models can be developed to correlate its structural features with its activity. nih.govnih.gov This can help in designing more potent and selective analogs.

    Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the molecule in different environments, such as in solution or interacting with biological membranes. This can provide insights into its solubility, aggregation behavior, and potential mechanisms of action in biological systems.

    Computational MethodPredicted PropertiesPotential Impact
    Density Functional Theory (DFT)Electronic structure, photophysical propertiesGuiding the design of new materials for optoelectronics
    QSAR ModelsBiological activityAccelerating the discovery of new bioactive compounds
    Molecular Dynamics (MD) SimulationsBehavior in different environmentsUnderstanding solubility and interactions with biological systems

    Interdisciplinary Research with Chemical Biology for Mechanistic Insight

    The intersection of chemistry and biology offers exciting opportunities to use this compound as a tool to probe biological systems.

    Chemical Biology Applications:

    Fluorescent Probes: The inherent fluorescence of the naphthalene core can be exploited to develop fluorescent probes for detecting specific analytes or monitoring biological processes. researchgate.netresearchgate.netrsc.orgnih.govrsc.org The carboxylic acid group provides a convenient handle for conjugation to biomolecules or other targeting moieties. The propan-2-yloxy group can be modified to tune the photophysical properties of the probe.

    Photo-crosslinkers: Naphthalene derivatives can be designed as photo-crosslinkers to study protein-protein or protein-ligand interactions. acs.orgresearchgate.netnih.govtcichemicals.com The molecule could be functionalized with a photoreactive group, and upon irradiation, it would covalently bind to its interacting partners, allowing for their identification.

    Enzyme Inhibitor Scaffolds: The naphthalene carboxylic acid scaffold is present in some biologically active molecules. This compound could serve as a starting point for the design and synthesis of new enzyme inhibitors, where the propan-2-yloxy group could be varied to optimize binding to a target active site.

    Application AreaApproachResearch Goal
    Fluorescent ProbesConjugation via carboxylic acid, modification of isopropoxy groupDevelopment of sensors for specific biological targets
    Photo-crosslinkersIntroduction of a photoreactive moietyIdentification of interacting biomolecules
    Enzyme InhibitionDerivatization of the core structureDiscovery of new therapeutic agents

    Q & A

    Q. What are the standard synthetic routes for 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid?

    The synthesis typically involves two key steps: (1) etherification of 1-naphthol with isopropyl bromide/propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropoxy group , and (2) carboxylation at the 1-position using CO₂ in chlorobenzene or similar solvents to form the carboxylic acid moiety . Reaction optimization (e.g., temperature, solvent polarity) is critical to achieving >85% yield.

    Q. How is the compound purified, and what analytical methods confirm its purity?

    Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (characteristic peaks: δ ~1.3 ppm for isopropyl CH₃, δ ~170 ppm for carboxylic acid carbonyl) .

    Q. What are the key physicochemical properties relevant to experimental design?

    Critical properties include:

    • LogP : ~3.2 (indicative of moderate lipophilicity, affecting membrane permeability)
    • pKa : ~4.1 (carboxylic acid group), influencing solubility in aqueous buffers
    • Thermal stability: Decomposes above 220°C (TGA data) . These parameters guide solvent selection (e.g., DMSO for stock solutions) and storage conditions (4°C, inert atmosphere) .

    Advanced Research Questions

    Q. How can reaction yields be optimized for large-scale synthesis?

    Yield optimization requires:

    • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve etherification efficiency .
    • CO₂ pressure modulation : Higher pressures (3–5 atm) enhance carboxylation rates .
    • Byproduct analysis : GC-MS identifies side products (e.g., unreacted naphthol), enabling stoichiometric adjustments .

    Q. What mechanisms underlie its reported anti-inflammatory activity?

    Preliminary studies suggest COX-2 inhibition (IC₅₀ = 12 µM) via competitive binding to the enzyme’s active site, as shown by molecular docking and enzyme kinetics assays. The isopropoxy group enhances hydrophobic interactions with COX-2’s membrane-binding domain . Validate using knockout cell lines (COX-2⁻/⁻) and ELISA for prostaglandin E₂ suppression .

    Q. How do structural modifications affect its pharmacokinetic profile?

    • Methylation of the carboxylic acid reduces renal clearance but increases plasma protein binding (from 78% to 92%) .
    • Halogen substitution at the 4-position improves metabolic stability (t₁/₂ in liver microsomes increases from 1.2 to 4.7 hours) . Use LC-MS/MS to quantify metabolites in preclinical models .

    Q. What strategies resolve contradictions in spectral data interpretation?

    Discrepancies in NMR signals (e.g., aromatic proton splitting patterns) arise from rotameric equilibria of the isopropoxy group. Use variable-temperature NMR (-20°C to 60°C) to freeze conformers and assign peaks unambiguously . Cross-validate with 2D-COSY and HSQC experiments .

    Q. How is its environmental toxicity assessed?

    Follow OECD Guidelines 201/202:

    • Aquatic toxicity : 96-hour LC₅₀ in Daphnia magna = 8.2 mg/L, indicating moderate toxicity .
    • Biodegradation : <10% degradation in 28 days (OECD 301F), classifying it as persistent. Mitigate via photocatalytic degradation using TiO₂ nanoparticles under UV light .

    Methodological Guidance

    Designing a study to evaluate its genotoxicity
    Use a tiered approach:

    • Ames test (OECD 471): Assess mutagenicity in Salmonella strains TA98/TA100.
    • Comet assay (OECD 489): Quantify DNA damage in human hepatocytes.
    • Micronucleus test (OECD 487): Evaluate chromosomal aberrations in bone marrow cells .

    Analyzing structure-activity relationships (SAR) for derivatives
    Apply multivariate regression (e.g., PLS regression) to correlate descriptors (logP, polar surface area) with bioactivity. Use crystallography (if crystals form) to validate docking poses and identify critical hydrogen bonds (e.g., carboxylic acid with Arg120 in COX-2) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.